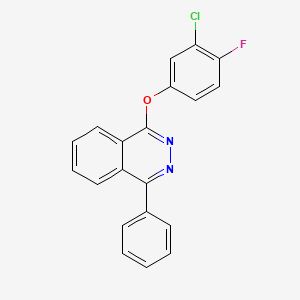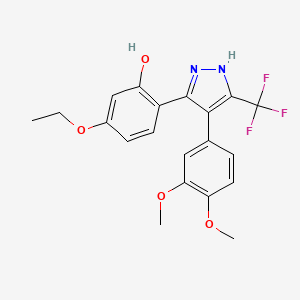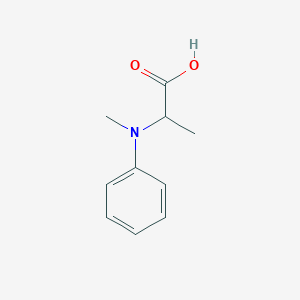
2-Methyl-2-(2-thienyl)propan-1-ol
Descripción general
Descripción
“2-Methyl-2-(2-thienyl)propan-1-ol” is a chemical compound that contains a thiophene ring and a propanol group. Thiophene is a five-membered ring with one sulfur atom . The propanol group is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiophene ring attached to a propanol group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, 2-Methyl-2-propanol has a boiling point of 355.5 ± 0.7 K and a density of 0.857 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Biomass-Derived Solvents in Organic Chemistry
2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, is an alternative solvent in environmentally benign synthesis strategies. Its properties make it suitable for syntheses involving organometallics, organocatalysis, and biotransformations, as well as processing lignocellulosic materials. It shows potential in pharmaceutical chemistry due to its preliminary toxicology assessments (Pace et al., 2012).
Synthesis and Bioactivity of Thiazoline Derivatives
A study on the synthesis and bioactivity of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines derivatives highlighted the processes involving cyclization of 1-aroyl-3-arylthioureas with propan-2-one. The synthesized compounds showed promising results as potent inhibitors of alkaline phosphatase, which may lead to new pharmaceutical applications (Ahmed et al., 2022).
Photochromism in Single-Crystalline Phase
Research on 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its derivatives demonstrated reversible photochromic reactions in the single-crystalline phase. This has implications for the development of materials with photo-responsive properties, relevant in areas like material science and nanotechnology (Irie et al., 2000).
Catalytic Conversions
A study on the transformation of 1-(2-aminophenyl)propan-2-ol explored the use of various catalysts for converting this compound to 2-methylindoline, highlighting the potential for catalytic applications in chemical synthesis and industrial processes (Bernas et al., 2015).
Polymer Solar Cells
The application of methanol treatment in enhancing the efficiency of polymer solar cells using thieno[3,4-b]-thiophene/benzodithiophene was investigated. This study contributes to the development of more efficient solar energy devices (Zhou et al., 2013).
Methanobacterium thermoautotrophicum and Coenzyme M
Research on Methanobacterium thermoautotrophicum explored the activity of 2-(methylthio)ethanesulfonate analogues in the methyl-coenzyme M reductase system. This study has implications for understanding and manipulating metabolic pathways in microorganisms (Gunsalus et al., 1978).
Metabolic Engineering in Escherichia coli
A study focused on the metabolic engineering of a 1,2-propanediol pathway in Escherichia coli, demonstrating the production of 1,2-propanediol from glucose. This research contributes to the development of bio-based chemical production methods (Altaras & Cameron, 1999).
Syntheses of Cathinones
Research on the synthesis and structural characterization of various cathinones, including 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, provides insights into the chemistry of psychoactive substances and potential medicinal chemistry applications (Nycz et al., 2011).
Mecanismo De Acción
Target of Action
Alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes. The specific targets would depend on the exact structure of the alcohol and the biological system in which it is present .
Mode of Action
Alcohols can form hydrogen bonds with other molecules due to the presence of the polar hydroxyl (-OH) group. This can lead to interactions with biological molecules and changes in their structure and function .
Biochemical Pathways
Alcohols can be involved in various biochemical pathways. They can be metabolized by enzymes such as alcohol dehydrogenase and can be involved in reactions that produce other compounds .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) of alcohols depend on their specific structure and the biological system. Generally, small alcohols are rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The effects of alcohols at the molecular and cellular level can vary widely, depending on the specific alcohol and its concentration. Effects can range from changes in cell membrane fluidity to enzyme inhibition or activation .
Action Environment
The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Safety and Hazards
The safety and hazards of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure and use. For example, 2-Methyl-2-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
2-methyl-2-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPDCQBUPZLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)


![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)

![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)

![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2968930.png)
![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)
